

Physical and chemical properties of 3,4'-Dinitrobenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4'-Dinitrobenzophenone

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An In-depth Technical Guide to 3,4'-Dinitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3,4'-Dinitrobenzophenone**. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structural information, physical characteristics, and spectral data. Furthermore, it outlines a plausible experimental protocol for its synthesis and a key chemical reaction, supplemented by logical workflow diagrams created using Graphviz.

Introduction

3,4'-Dinitrobenzophenone is an organic compound featuring a benzophenone core substituted with two nitro groups at the 3 and 4' positions. The presence of these electron-withdrawing nitro groups significantly influences the chemical reactivity and physical properties of the molecule. This compound serves as a key intermediate in the synthesis of various organic molecules, including the corresponding di-amino derivatives which are precursors for

polymers and dyes. Understanding its properties is crucial for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of **3,4'-Dinitrobenzophenone** is presented below. All quantitative data has been compiled into structured tables for clarity and ease of comparison.

Identification and Structure

| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | (3-nitrophenyl)(4-nitrophenyl)methanone | [1] |
| CAS Number | 1469-74-5 | [1] |
| Molecular Formula | C ₁₃ H ₈ N ₂ O ₅ | [1] |
| Molecular Weight | 272.22 g/mol | |
| Canonical SMILES | <chem>C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-]</chem> | [1] |
| InChI Key | ZEGCOKXUTZGBGN-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Value | Reference |
|----------------|---|-----------|
| Physical State | Crystalline powder | [2] |
| Color | Tan to light brown | |
| Melting Point | 173 °C | [3] |
| Boiling Point | 471.4 °C (Predicted) | |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | |

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of **3,4'-Dinitrobenzophenone**. While direct access to full spectral data is limited, the following sections provide an interpretation based on available information and established principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of **3,4'-Dinitrobenzophenone** is expected to exhibit complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the two phenyl rings are chemically non-equivalent and will show distinct signals. The electron-withdrawing nature of the nitro groups will cause the adjacent protons to resonate at a lower field (higher ppm). The splitting patterns will be influenced by ortho, meta, and para couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm. The carbons attached to the nitro groups will also be significantly downfield. Aromatic carbons typically appear in the δ 120-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum of **3,4'-Dinitrobenzophenone** will be characterized by strong absorption bands corresponding to the functional groups present. Key expected peaks include:

- C=O stretch (ketone): $\sim 1650\text{-}1680\text{ cm}^{-1}$
- N-O asymmetric stretch (nitro group): $\sim 1500\text{-}1550\text{ cm}^{-1}$
- N-O symmetric stretch (nitro group): $\sim 1330\text{-}1370\text{ cm}^{-1}$
- C-N stretch: $\sim 800\text{-}900\text{ cm}^{-1}$
- Aromatic C-H stretch: $\sim 3000\text{-}3100\text{ cm}^{-1}$
- Aromatic C=C stretch: $\sim 1450\text{-}1600\text{ cm}^{-1}$

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M^+) for **3,4'-Dinitrobenzophenone** would be observed at $m/z = 272$. The fragmentation pattern is expected to show losses of the nitro groups (NO_2 , $m/z = 46$) and the carbonyl group (CO , $m/z = 28$). Characteristic fragments corresponding to the nitrophenyl and benzoyl cations are also anticipated.

Experimental Protocols

Synthesis of 3,4'-Dinitrobenzophenone

A plausible laboratory-scale synthesis of **3,4'-Dinitrobenzophenone** can be achieved via a two-step process involving a Friedel-Crafts acylation followed by nitration.

Step 1: Friedel-Crafts Acylation of Nitrobenzene with 4-Nitrobenzoyl Chloride

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (AlCl_3 , 1.2 equivalents) in an appropriate anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
- **Addition of Reactants:** Cool the suspension to $0\text{ }^\circ\text{C}$ in an ice bath. Add nitrobenzene (1.0 equivalent) to the flask. Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in

the same anhydrous solvent from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
- **Work-up:** Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously to decompose the aluminum chloride complex.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with water, 2M sodium hydroxide solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 3-nitrobenzophenone. Purify further by recrystallization or column chromatography.

Step 2: Nitration of 3-Nitrobenzophenone

- **Reaction Setup:** In a round-bottom flask, dissolve the 3-nitrobenzophenone obtained from Step 1 in concentrated sulfuric acid at 0 °C.
- **Nitrating Mixture:** Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the solution, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
- **Work-up:** Pour the reaction mixture slowly onto crushed ice with stirring.
- **Isolation:** Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
- **Purification:** Dry the crude **3,4'-Dinitrobenzophenone** and purify by recrystallization from a suitable solvent such as ethanol or acetic acid.

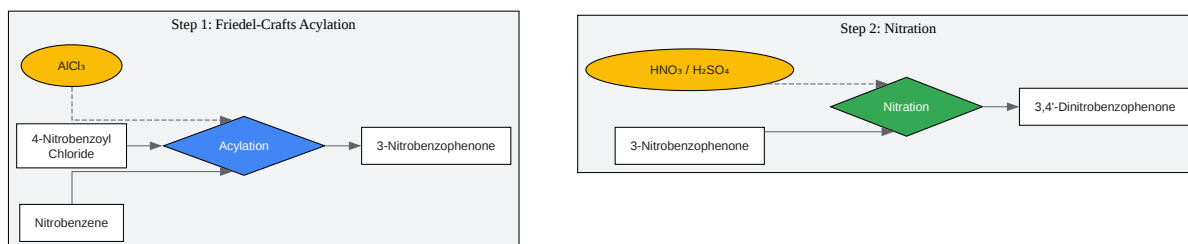
Reduction to 3,4'-Diaminobenzophenone

3,4'-Dinitrobenzophenone can be reduced to the corresponding diamine, which is a valuable monomer for high-performance polymers.

- **Reaction Setup:** In a round-bottom flask, suspend **3,4'-Dinitrobenzophenone** (1.0 equivalent) in ethanol or acetic acid.
- **Reducing Agent:** Add a reducing agent such as tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, excess) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
- **Reaction:** If using SnCl_2 , heat the mixture under reflux until the reaction is complete (monitored by TLC). For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.
- **Work-up (for SnCl_2 reduction):** Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate. Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate.
- **Work-up (for catalytic hydrogenation):** Filter the reaction mixture through a pad of Celite to remove the catalyst.
- **Purification:** Concentrate the organic extract or the filtrate under reduced pressure. Purify the resulting 3,4'-Diaminobenzophenone by recrystallization.

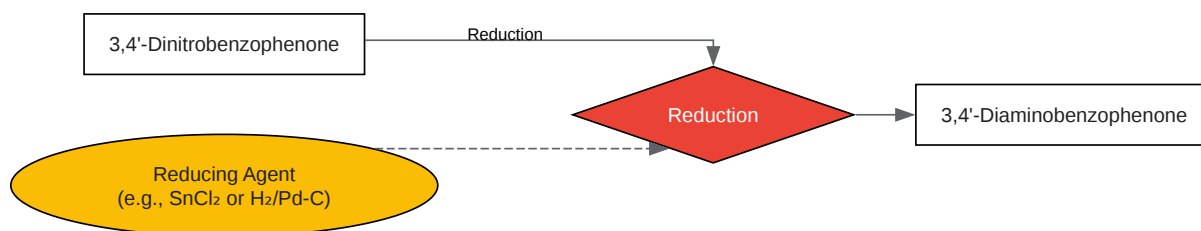
Visualizations

The following diagrams illustrate the logical workflows for the synthesis and a key reaction of **3,4'-Dinitrobenzophenone**.



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Caption: Synthesis of **3,4'-Dinitrobenzophenone**.



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Caption: Reduction of **3,4'-Dinitrobenzophenone**.

Safety Information

3,4'-Dinitrobenzophenone is classified as a flammable solid and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of **3,4'-Dinitrobenzophenone**. The tabulated data, interpreted spectral information, and detailed experimental protocols offer a solid foundation for researchers and scientists working with this compound. The provided visualizations of the synthetic and reactive pathways aim to facilitate a clearer understanding of the chemical transformations involving this important intermediate.

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References

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- To cite this document: BenchChem. [Physical and chemical properties of 3,4'-Dinitrobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074715#physical-and-chemical-properties-of-3-4-dinitrobenzophenone]

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